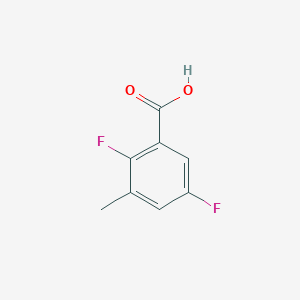

2,5-Difluoro-3-methylbenzoic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Modern Organic Chemistry

Fluorinated aromatic carboxylic acids are a class of organic compounds that have gained immense importance in various scientific and industrial sectors. The strategic incorporation of fluorine atoms into an aromatic carboxylic acid structure, such as the benzoic acid framework, imparts unique and often desirable properties. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which enhances the thermal and metabolic stability of molecules. chemsrc.com

The high electronegativity of fluorine can significantly alter a molecule's electronic properties, acidity, lipophilicity, and bioavailability. biosynth.comorgsyn.org These modifications are critically important in medicinal chemistry, where an estimated one-fifth of all pharmaceuticals contain fluorine. sigmaaldrich.com The introduction of fluorine can lead to enhanced drug efficacy, improved membrane permeability, and greater resistance to metabolic degradation, thereby increasing the half-life of a drug. orgsyn.org Well-known fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. biosynth.comsigmaaldrich.com

Beyond pharmaceuticals, fluorinated aromatic compounds are integral to the development of advanced materials. biosynth.com Fluoropolymers, for instance, are known for their exceptional chemical resistance and thermal stability. chemsrc.com In agrochemicals, fluorine substitution is a common strategy to create more potent and stable pesticides. The versatility of these compounds ensures their role as crucial building blocks and intermediates in the synthesis of complex, high-value chemical products. innospk.com

Historical Context of Benzoic Acid Derivatives in Chemical Synthesis and Applied Sciences

The story of benzoic acid and its derivatives is a foundational chapter in the history of organic chemistry. Benzoic acid itself was first described in the 16th century, with early pioneers like Nostradamus obtaining it through the dry distillation of gum benzoin, a resin from the Styrax tree. ossila.comhmdb.cawikipedia.org For a considerable time, this natural resin was the only known source. scbt.com The true chemical composition and structure of benzoic acid were later determined by Justus von Liebig and Friedrich Wöhler in 1832. hmdb.cawikipedia.org

The utility of benzoic acid expanded significantly in 1875 when its antifungal properties were discovered by Salkowski, leading to its long-standing use as a food preservative, particularly for acidic foods and beverages. hmdb.cawikipedia.org In the early 20th century, it also found medicinal applications as an antiseptic, analgesic, and expectorant and was a key component in remedies like Whitfield's ointment for fungal skin infections. wikipedia.org

The advancement of industrial chemistry brought new methods for its production. The first industrial process involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521). wikipedia.orgscbt.com However, this method produced chlorinated impurities, making it unsuitable for human consumption. wikipedia.org Today, the primary commercial method is the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese salts, which is considered more environmentally friendly and yields a purer product. ossila.comscbt.com This industrial availability has solidified the role of benzoic acid as a vital precursor for the synthesis of a vast array of other organic substances, including dyes, plastics, insect repellents, and a wide variety of derivative compounds used in countless applications. echemi.com

Overview of Research Trajectories for 2,5-Difluoro-3-methylbenzoic Acid

This compound is a specialized chemical compound primarily utilized as a building block or intermediate in organic synthesis. While it may not be as widely documented in large-scale applications as its parent compound, its importance lies in its potential for creating more complex and novel molecules, particularly for research and development in the pharmaceutical and materials science sectors.

The research trajectory for this compound is centered on its role as a reagent. Chemical suppliers list it for research purposes, indicating its use in laboratory-scale synthesis. chemsrc.com Its structure, featuring two fluorine atoms and a methyl group on the benzoic acid core, offers a specific pattern of substitution that chemists can exploit to construct target molecules with precise functionalities. Isomers of this compound, such as 2,3-Difluoro-5-methylbenzoic acid, are explicitly described as versatile building blocks and useful scaffolds for preparing new chemical entities for research. biosynth.com This suggests a similar trajectory for this compound, where its value is in enabling the synthesis of new, potentially bioactive or materially useful compounds that would be difficult to create otherwise.

The synthesis of such fluorinated building blocks is an active area of research itself, with efforts focused on developing efficient and regioselective methods to introduce fluorine atoms and carboxylic acid groups to aromatic rings. innospk.com The availability of specific isomers like this compound is a direct result of these synthetic advancements.

Chemical Compound Data

| Compound Name |

| This compound |

| 2-amino-3-methyl-5-chlorobenzoic acid |

| 2-bromo-3-methylbenzoic acid |

| 2-bromo-4-nitrotoluene |

| 2-nitro-3-methylbenzoic acid |

| 3,5-Difluoro-2-methylbenzonitrile |

| Benzoyl peroxide |

| Calcium benzoate |

| Ciprofloxacin |

| Fluoxetine |

| m-methylbenzoic acid |

| Nitric acid |

| p-nitrotoluene |

| Potassium cyanide |

| Sodium benzoate |

| Toluene |

Properties of this compound

| Property | Value |

| CAS Number | 1003710-01-7 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.129 g/mol |

| Boiling Point | 259.9 ± 35.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 111.0 ± 25.9 °C |

| Data sourced from chemical supplier information. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATNBLNHYHHRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661258 | |

| Record name | 2,5-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-01-7 | |

| Record name | 2,5-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2,5 Difluoro 3 Methylbenzoic Acid and Its Precursors

Strategies for the Construction of the 2,5-Difluorophenyl Core

The formation of the 2,5-difluorophenyl scaffold is a critical phase in the synthesis. This can be achieved either by introducing fluorine atoms onto an existing aromatic ring or by constructing the aromatic ring itself with the fluorine atoms already in place.

Direct halogenation of benzene (B151609) and its derivatives is a fundamental method for introducing halogen atoms. masterorganicchemistry.com While direct fluorination with F2 gas is often too reactive and difficult to control, other methods provide more selectivity. youtube.com

One of the most common methods for introducing fluorine onto an aromatic ring is the Schiemann reaction . chemistry.coach This reaction involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding aniline (B41778) (amino-substituted benzene). For the synthesis of a 2,5-difluorinated core, a starting material like 2,5-difluoroaniline (B146615) could be utilized, or a precursor with amino groups at the desired positions could be subjected to diazotization followed by the Schiemann reaction.

Directed halogenation leverages the directing effects of existing substituents on the aromatic ring to control the position of incoming electrophiles. Halogen substituents themselves are ortho-, para-directors. Therefore, starting with a para-difluorobenzene, subsequent electrophilic substitution would be directed to the positions ortho to the fluorine atoms. However, fluorine is a deactivating group, making further substitutions challenging.

A plausible route to a precursor like 2,5-difluorobromobenzene, a key intermediate, involves a series of halogenation reactions on a simpler starting material. ontosight.aigoogle.com For example, starting with a fluorinated aniline, bromination can be directed to a specific position before converting the amino group to the second fluorine via the Sandmeyer or Schiemann reaction.

Table 1: Comparison of Fluorination Methods

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Fluorination | F₂ gas | Typically requires specialized equipment and inert solvents | Single-step process | Highly exothermic and non-selective, often leading to over-fluorination and side products. youtube.com |

| Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | Diazotization at low temperature, followed by thermal decomposition | Good yields and regioselectivity based on the precursor aniline. chemistry.coach | Requires handling of potentially unstable diazonium salts. |

| Nucleophilic Aromatic Substitution (SNA) | KF, CsF | High temperatures, aprotic polar solvents | Effective for activated aromatic rings with electron-withdrawing groups | Requires specific substrates and harsh conditions; not generally applicable to simple benzenes. |

While less common for simple substituted benzenes, ring-closing reactions offer a powerful strategy for constructing highly substituted aromatic rings from acyclic precursors. nih.govresearchgate.net These methods, such as the Diels-Alder reaction followed by an elimination or oxidation step, can build the benzene ring with the desired substitution pattern. nih.gov

For instance, a suitably substituted diene and dienophile could undergo a [4+2] cycloaddition to form a cyclohexene (B86901) derivative. Subsequent aromatization, often through oxidation or elimination of leaving groups, would yield the aromatic ring. This approach provides high regiochemical control if the precursors are designed correctly.

Ring-closing metathesis (RCM) is another advanced strategy, particularly useful for creating large rings, but can also be adapted for the synthesis of certain aromatic systems. nih.govyoutube.com For example, an intramolecular reaction on a precursor with two appropriately positioned double bonds can lead to a cyclic compound that can then be aromatized. nih.gov

Introduction of the Methyl Group via Functionalization Reactions

Once the 2,5-difluorophenyl core is established, the next critical step is the introduction of the methyl group at the correct position (C3).

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction has several drawbacks when applied to deactivated rings, such as those containing two fluorine atoms. The electron-withdrawing nature of fluorine makes the ring less nucleophilic and thus less reactive towards electrophilic substitution. khanacademy.org Furthermore, Friedel-Crafts alkylation is prone to over-alkylation and carbocation rearrangements.

A more modern and controlled approach involves cross-coupling reactions . For instance, a precursor like 1-bromo-2,5-difluorobenzene can be coupled with an organometallic reagent containing a methyl group, such as methylmagnesium bromide (a Grignard reagent) or methylboronic acid, in the presence of a palladium catalyst.

Another strategy is direct arylation , which has emerged as a powerful tool. This method can couple aryl halides with C-H bonds of another aromatic compound. acs.org In some cases, conditions can be optimized for the C-H activation and subsequent methylation of fluoroarenes. acs.org

The term "stereoselective" implies the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of synthesizing the achiral target molecule, 2,5-Difluoro-3-methylbenzoic acid, stereoselectivity is not directly applicable to the final product. However, the principles of stereoselective synthesis could be relevant if a chiral precursor is used at any stage. youtube.com

For example, if the synthesis proceeds through a chiral intermediate, the introduction of the methyl group could be designed to occur with high diastereoselectivity. This is often achieved by using a chiral auxiliary or a chiral catalyst that influences the facial selectivity of the reaction. nih.gov For instance, the methylation of an enolate derived from a chiral precursor can be directed by steric hindrance to favor one diastereomer. nih.gov While not essential for the final achiral product, such strategies are crucial in other contexts of complex molecule synthesis. acs.org

Carboxylic Acid Functionalization and Protecting Group Chemistry

The final step in the synthesis is the introduction of the carboxylic acid group at the C1 position.

This is commonly achieved through one of two primary methods:

Carbonation of an Organometallic Intermediate : A common precursor, such as 1-bromo-2,5-difluoro-3-methylbenzene, can be converted into an organolithium or Grignard reagent by reaction with an appropriate metal (e.g., n-butyllithium or magnesium). This highly nucleophilic species is then reacted with carbon dioxide (CO₂), followed by an acidic workup, to yield the desired carboxylic acid.

Oxidation of a Methyl Group : If a precursor like 2,5-difluorotoluene (B1362542) is used to introduce the third methyl group, the existing methyl group at the C1 position can be oxidized to a carboxylic acid. This typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The challenge here is the selective oxidation of one methyl group in the presence of another.

Given the substituents, a more likely strategy involves building the molecule with a group that can be readily converted to a carboxylic acid. For example, starting with 2,5-difluoro-3-methylaniline, the amino group can be converted to a nitrile (-CN) via the Sandmeyer reaction. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid.

Throughout a multi-step synthesis, it is often necessary to use protecting groups to mask reactive functionalities and prevent unwanted side reactions. organic-chemistry.org The carboxylic acid group itself is acidic and can interfere with reactions that are base-sensitive or involve organometallic reagents. numberanalytics.com Therefore, it might be protected as an ester (e.g., a methyl or benzyl (B1604629) ester) during intermediate steps. uchicago.edunumberanalytics.com

Table 2: Common Protecting Groups for Carboxylic Acids | Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability | | :--- | :--- | :--- | :--- | | Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) | Saponification (e.g., NaOH, H₂O), then acidification | Stable to mild acid/base, hydrogenation. | Cleaved by strong acid/base. | | Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. | Cleaved by catalytic hydrogenation. uchicago.edu | | tert-Butyl Ester | Isobutylene, Acid catalyst | Strong acid (e.g., Trifluoroacetic acid) | Stable to base and nucleophiles. researchgate.net | Cleaved by strong acids. researchgate.net |

The choice of protecting group depends on the specific reaction conditions planned for the subsequent steps, following an orthogonal strategy where one group can be removed without affecting others. organic-chemistry.org For instance, a benzyl ester could be used if later steps involve basic conditions, as it can be selectively removed by hydrogenation at the end of the synthesis.

Oxidation of Precursors to the Benzoic Acid Moiety

A primary and straightforward method for the synthesis of this compound involves the oxidation of the corresponding methyl-substituted precursor, 2,5-difluoro-3-methyltoluene. The methyl group on the benzene ring serves as a handle that can be converted to a carboxylic acid function through various oxidative procedures.

One of the most common and historically significant methods for this transformation is the use of strong oxidizing agents like potassium permanganate (KMnO₄). libretexts.org When an alkylbenzene is treated with KMnO₄, the alkyl side-chain is oxidized to a carboxylic acid, provided it has at least one benzylic hydrogen. libretexts.org The reaction typically proceeds under heating in an aqueous solution. The difluoro-substitution pattern on the aromatic ring is generally stable under these oxidative conditions. The mechanism involves the abstraction of a hydrogen atom from the methyl group, leading to the formation of a benzyl radical, which is then further oxidized. nih.gov

Modern catalytic methods offer milder and more environmentally friendly alternatives. For instance, a highly efficient chromium(III)-catalyzed aerobic oxidation of methylarenes has been developed. rsc.org This method uses water as the solvent and oxygen from the air as the terminal oxidant, with potassium persulfate (K₂S₂O₈) as a co-oxidant, representing a green and cost-effective approach. rsc.org Another catalytic system employs N-hydroxyphthalimide (NHPI) in conjunction with a cobalt(II) salt, which can catalytically oxidize methylarenes to carboxylic acids using air as the oxidant. nih.gov Electrochemical methods also present a sustainable option for benzylic oxidation. nih.gov

Table 1: Comparison of Oxidation Methods for Methylarenes

| Oxidizing Agent/Catalyst System | Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Typically heated, aqueous solution libretexts.org | Readily available, well-established | Requires stoichiometric amounts of oxidant, can generate significant waste (MnO₂) |

| Chromium(III) / O₂ / K₂S₂O₈ | Water, 1 atm O₂ rsc.org | Catalytic, uses green solvent (water) and oxidant (air) | Use of a heavy metal catalyst |

| NHPI / Cobalt(II) Acetate / O₂ | Acetic acid or hexafluoropropan-2-ol nih.govnih.gov | Catalytic, high efficiency and selectivity | Use of a cobalt catalyst |

| Electrochemical Oxidation | Mediated electrolysis nih.gov | Avoids traditional oxidizing agents, high control | Requires specialized equipment |

Advanced Synthetic Routes

Beyond the classical approaches, the synthesis of this compound can benefit from modern catalytic methods that allow for the construction of the molecule through C-H activation or cross-coupling strategies.

Catalytic Approaches (e.g., C-H Activation, Cross-Coupling)

Palladium catalysis is a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While direct palladium-catalyzed carboxylation of a C-H bond on a difluoro-toluene precursor is challenging, related cross-coupling and C-H functionalization reactions are well-established.

For instance, a suitably functionalized precursor, such as a bromo- or iodo-substituted difluorotoluene, could undergo a palladium-catalyzed carboxylation reaction. This would typically involve a palladium catalyst, a ligand, a base, and a source of the carboxyl group, such as carbon monoxide (CO) followed by hydrolysis, or a chloroformate followed by hydrolysis.

More advanced are palladium-catalyzed C-H activation strategies. Research has shown that with the use of a directing group, palladium can catalyze the functionalization of specific C-H bonds. For example, methods have been developed for the meta-C-H olefination and acetoxylation of benzoic acid derivatives using a nitrile-based sulfonamide template. nih.gov Such strategies allow for the late-stage functionalization of the benzoic acid core, potentially enabling the synthesis of various derivatives of this compound.

Iridium catalysis has emerged as a particularly effective method for the functionalization of C-H bonds, often with regioselectivity complementary to other transition metals. Iridium catalysts are well-known for their ability to perform hydrogen isotope exchange (HIE) reactions, which involves the reversible cleavage and formation of C-H bonds. researchgate.net This highlights their capacity for C-H activation.

More synthetically useful transformations include iridium-catalyzed borylation, where a C-H bond is converted into a C-B bond. The resulting boronic ester is a versatile intermediate that can be subsequently converted to a carboxylic acid through oxidation and other functional groups via Suzuki cross-coupling. While ortho-borylation directed by existing functional groups is common, recent advances have demonstrated methods for para-selective C-H borylation of aromatic amides using specially designed ligands. nih.gov Applying such a strategy to a precursor of this compound could provide a novel route to its synthesis.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly important in the synthesis of fine chemicals, including fluorinated aromatic compounds.

For the synthesis of this compound, several green chemistry considerations can be applied:

Use of Greener Solvents and Reagents: As mentioned, the use of water as a solvent in the catalytic oxidation of 2,5-difluoro-3-methyltoluene is a significant step towards a more sustainable process. rsc.org Similarly, using molecular oxygen from the air as the terminal oxidant is preferable to stoichiometric, heavy-metal-based oxidants. rsc.orgnih.gov

Catalysis: Catalytic methods, by their nature, are more atom-economical than stoichiometric reactions. The use of palladium or iridium catalysts, even though they are precious metals, is considered a green approach because they are used in small amounts and can often be recycled.

Electrochemical Synthesis: Organic electrosynthesis can be a highly sustainable method as it uses electricity to drive reactions, often avoiding the need for chemical oxidants or reductants. nih.gov

Use of CO₂ as a Feedstock: A particularly innovative green approach is the use of carbon dioxide as a C1 feedstock for carboxylation reactions. Research has shown that fluorine-containing aromatic carboxylic acids can be synthesized from fluorinated aromatic compounds and CO₂ using organic electrolysis. hokudai.ac.jp This method not only utilizes a greenhouse gas as a raw material but also avoids the use of more toxic C1 sources like carbon monoxide.

Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several critical considerations that impact the feasibility, safety, and cost-effectiveness of the manufacturing process. A viable industrial synthesis prioritizes high-yielding reactions, minimizes the use of hazardous materials, and simplifies purification procedures.

A promising approach for the large-scale synthesis of this compound is a two-step process starting from the commercially available precursor, 2,5-difluorotoluene. This method involves the regioselective lithiation of 2,5-difluorotoluene followed by carboxylation.

Step 1: Directed Ortho-Metalation (DoM) of 2,5-Difluorotoluene

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.comwikipedia.org In this step, 2,5-difluorotoluene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively deprotonate the aromatic ring at the position ortho to the methyl group. numberanalytics.comnumberanalytics.comuwindsor.ca The fluorine atoms on the ring also influence the regioselectivity of the lithiation.

For large-scale operations, the choice of base and solvent is critical. While LDA is a highly effective and selective metalating agent, its higher cost and the need to handle the volatile and flammable diisopropylamine (B44863) precursor can be disadvantageous. n-Butyllithium is a more common and cost-effective choice for industrial-scale lithiations. The reaction is typically carried out in an inert, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures, often around -78°C, to ensure high regioselectivity and minimize side reactions. numberanalytics.comuwindsor.ca

Key Large-Scale Considerations for DoM:

Temperature Control: Maintaining cryogenic temperatures is crucial for the stability of the aryllithium intermediate and for preventing side reactions. Large-scale reactors with efficient cooling systems are essential.

Reagent Addition: The slow, controlled addition of the organolithium reagent is necessary to manage the exothermic nature of the reaction and maintain a consistent temperature profile.

Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium species by atmospheric moisture and oxygen.

Agitation: Efficient mixing is vital to ensure homogeneous reaction conditions and prevent localized "hot spots" that could lead to decomposition or side product formation.

Step 2: Carboxylation of the Aryllithium Intermediate

The aryllithium intermediate generated in the first step is then reacted with an electrophilic source of carbon dioxide to form the corresponding carboxylic acid. Solid carbon dioxide (dry ice) is a common and inexpensive reagent for this transformation on a laboratory scale. However, for industrial production, the use of gaseous carbon dioxide bubbled through the reaction mixture is often more practical and allows for better control of the stoichiometry.

Key Large-Scale Considerations for Carboxylation:

CO2 Introduction: The method of introducing carbon dioxide needs to be carefully controlled to ensure efficient reaction without causing excessive foaming or pressure buildup in the reactor.

Work-up and Purification: After quenching the reaction with an aqueous acid, the product, this compound, needs to be isolated and purified. On a large scale, this typically involves extraction, crystallization, and filtration. The choice of solvents for extraction and crystallization must be carefully considered for their efficiency, cost, and environmental impact.

The following table summarizes the key parameters for a proposed large-scale synthesis of this compound:

| Parameter | Step 1: Directed Ortho-Metalation | Step 2: Carboxylation & Work-up |

| Starting Material | 2,5-Difluorotoluene | 3-Lithio-2,5-difluorotoluene |

| Reagent | n-Butyllithium (n-BuLi) | Carbon Dioxide (gaseous or solid) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | -78°C | -78°C to room temperature |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (during carboxylation) |

| Key Equipment | Cryogenic reactor with efficient cooling and agitation | Reactor with gas inlet, quench tank, extraction and crystallization vessels |

| Purification | - | Extraction, Crystallization, Filtration |

An alternative, though potentially less direct, large-scale approach could involve the Suzuki-Miyaura coupling reaction. libretexts.orgharvard.edu This would entail the synthesis of a suitable boronic acid or boronate ester precursor, such as 3-methyl-2,5-difluorophenylboronic acid, which would then be coupled with a carbon monoxide source or a chloroformate equivalent in the presence of a palladium catalyst. While this method offers good functional group tolerance, the multi-step synthesis of the boronic acid precursor and the cost of the palladium catalyst are significant considerations for large-scale production. google.comrsc.org

Chemical Reactivity and Transformations of 2,5 Difluoro 3 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amidation, decarboxylation, and salt formation.

The carboxylic acid functional group of 2,5-Difluoro-3-methylbenzoic acid can readily undergo esterification and amidation, which are fundamental transformations in organic synthesis. These reactions typically proceed by activating the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The formation of esters from this compound, such as Methyl 2,5-difluoro-3-methylbenzoate, can be achieved through standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction is typically driven towards the product by removing water or using an excess of the alcohol.

Alternatively, more reactive acylating agents can be generated from the carboxylic acid. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive 2,5-Difluoro-3-methylbenzoyl chloride. This acyl chloride can then react efficiently with a wide range of alcohols, including sterically hindered ones, to form the corresponding esters under milder conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid moiety with an amine. Direct reaction between this compound and an amine requires high temperatures and is often inefficient. Therefore, activating the carboxylic acid is the preferred route. The formation of the acyl chloride, as described above, provides a highly effective intermediate for amidation. This acyl chloride reacts readily with primary and secondary amines to yield the corresponding amides.

Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also widely used to facilitate amide bond formation. These reagents activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with an amine under mild conditions, which is particularly useful for sensitive or complex substrates.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2,5-difluoro-3-methylbenzoate |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation for benzoic acid derivatives. For fluorinated benzoic acids, this reaction can be induced under specific conditions, often requiring heat and a catalyst. While direct decarboxylation of this compound to produce 1,4-difluoro-2-methylbenzene is not a commonly cited high-yield procedure, related processes on similar structures provide insight into potential pathways.

The decarboxylation of fluorinated phthalic anhydrides to their corresponding benzoic acids suggests that such transformations are feasible. For example, the conversion of 3,4,6-trifluorophthalic anhydride (B1165640) to 2,4,5-trifluorobenzoic acid is accomplished by heating in a polar aprotic solvent like N-methylpyrrolidone (NMP), often with a copper-based catalyst. google.com This indicates that a similar copper-catalyzed thermal decarboxylation could be a viable, albeit potentially harsh, method for this compound. google.comgoogle.com

Protodecarboxylation, the replacement of a carboxyl group with a hydrogen atom, can also be achieved under catalytic conditions. Silver carbonate (Ag₂CO₃) in DMSO is known to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another effective method involves using a catalyst generated from copper(I) oxide and 1,10-phenanthroline, which can decarboxylate even non-activated benzoic acids under microwave irradiation. organic-chemistry.org These methods represent potential, milder alternatives for the decarboxylation of this compound.

As a carboxylic acid, this compound readily undergoes acid-base reactions to form carboxylate salts. Reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), or a weaker base like sodium bicarbonate (NaHCO₃), results in the formation of the corresponding sodium 2,5-difluoro-3-methylbenzoate salt. These salts are typically water-soluble and are important for purification processes or as intermediates in further reactions.

The carboxylate anion (2,5-difluoro-3-methylbenzoate) can also act as a ligand in coordination chemistry. The oxygen atoms of the carboxylate group can coordinate to metal ions, forming a variety of metal complexes. The nature of the resulting coordination polymer or metal-organic framework (MOF) depends on the metal ion, its preferred coordination geometry, and the reaction conditions. The fluorine and methyl substituents on the aromatic ring can influence the packing and intermolecular interactions within the crystal lattice of these complexes, potentially tuning their physical and chemical properties.

Aromatic Ring Functionalization and Substitution Reactions

The reactivity of the aromatic ring in this compound is heavily influenced by the directing and activating/deactivating effects of its substituents.

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile. The substituents on the ring of this compound collectively create a highly electron-deficient system, making it strongly deactivated towards EAS.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

Fluorine (-F): Halogens are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). uci.edu

Methyl (-CH₃): This group is activating and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

The combined effect is a complex regiochemical challenge. The strong deactivation by the -COOH and -F groups means that harsh reaction conditions are typically required for any EAS reaction to proceed. The directing effects of the substituents are as follows:

-COOH directs to C4 and C6.

-F at C2 directs to C1, C3, and C5 (all occupied).

-CH₃ at C3 directs to C2, C4, and C6.

-F at C5 directs to C1, C4, and C6.

Nucleophilic aromatic substitution (NAS) is a key reaction pathway for this molecule, where a nucleophile replaces a leaving group on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

The regioselectivity of the substitution depends on the position of the fluorine atom relative to the activating -COOH group:

Fluorine at C2: This fluorine is ortho to the -COOH group, making it highly activated towards substitution.

Fluorine at C5: This fluorine is meta to the -COOH group and is therefore significantly less activated.

Consequently, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluorine atom at that site. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the activated fluorine, providing a versatile method for synthesizing a variety of 2-substituted-5-fluoro-3-methylbenzoic acid derivatives. Studies on similar ortho-fluorobenzoic acids have shown that even organometallic reagents like Grignard and organolithium compounds can displace the ortho-fluoro group. researchgate.net

Table 2: Predicted Regioselectivity in Substitution Reactions

| Reaction Type | Most Probable Position(s) | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C4, C6 | Directing effects of -COOH, -CH₃, and C5-F converge on these positions, despite overall ring deactivation. |

| Nucleophilic Aromatic Substitution (NAS) | C2 | The C2-F is ortho to the strongly activating -COOH group, making it the prime site for nucleophilic attack. |

Directed C-H Functionalization and Olefination

The direct functionalization of C-H bonds represents a powerful strategy for the streamlined synthesis of complex molecules. For benzoic acids, the carboxylic acid group can act as an internal directing group, typically favoring ortho-C-H activation. However, achieving functionalization at the meta position is a significant challenge due to the lack of a proximal C-H bond for chelation-assisted activation.

Recent advancements have demonstrated that meta-C-H olefination of benzoic acid derivatives can be achieved using a palladium catalyst in conjunction with a specialized directing group. nih.gov A general protocol involves the use of a nitrile-based sulfonamide template to facilitate the activation of the meta-C-H bond. nih.gov While not specifically documented for this compound, this methodology is applicable to a broad range of benzoic acid derivatives, including those with electron-poor aromatic rings. nih.gov The reaction typically employs a palladium(II) catalyst, such as palladium acetate, with molecular oxygen often serving as the terminal oxidant. nih.govnih.gov

The proposed application of this methodology to this compound would first require derivatization with a suitable directing group, such as a 2-cyanophenylsulfonamide. Following this, the Pd-catalyzed olefination would target the C-H bond at the C4 position, which is meta to the carboxylic acid directing group.

Table 1: Representative Conditions for Meta-C-H Olefination of Benzoic Acid Derivatives

| Parameter | Condition |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Directing Group | Nitrile-containing templates (e.g., 2-cyanophenylsulfonamide) |

| Olefin Partner | Activated alkenes (e.g., acrylates, styrenes) |

| Oxidant | O₂ or Ag₂CO₃ |

| Solvent | Toluene (B28343) or other high-boiling organic solvents |

| Temperature | 100-140 °C |

This table presents generalized conditions based on published methodologies for other benzoic acid derivatives and serves as a predictive guide for this compound. nih.govnih.gov

Metal-Catalyzed Transformations

The fluorine substituents on the aromatic ring of this compound can participate in various metal-catalyzed transformations, offering pathways to more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.orglibretexts.org While aryl chlorides, bromides, and iodides are the most common substrates, the use of aryl fluorides is more challenging due to the high strength of the C-F bond. However, with the development of specialized catalyst systems, the coupling of aryl fluorides has become increasingly feasible.

For this compound, direct coupling at the C-F positions would require a highly active palladium catalyst, often incorporating bulky, electron-rich phosphine (B1218219) ligands. An alternative and more conventional approach would involve the selective halogenation (e.g., bromination) of the aromatic ring at one of the available C-H positions (C4 or C6) to introduce a more reactive handle for standard cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction would pair the (halogenated) benzoic acid derivative with an organoboron reagent to form a biaryl structure. libretexts.org

Sonogashira Coupling : This involves the coupling of the (halogenated) benzoic acid derivative with a terminal alkyne to yield an arylalkyne. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction would form a new C-N bond by coupling the (halogenated) benzoic acid derivative with an amine. wikipedia.orgorganic-chemistry.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System (Typical) | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water |

| Sonogashira | Pd(PPh₃)₂Cl₂ with CuI co-catalyst | Et₃N, piperidine | THF, DMF |

| Buchwald-Hartwig | Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

This table provides a general overview of conditions for various coupling reactions. Specific conditions for a halogenated derivative of this compound would require empirical optimization. libretexts.orgorganic-chemistry.orgorganic-chemistry.org

The conversion of this compound into a boronic acid or its corresponding ester (e.g., a pinacol (B44631) boronate) would render it a valuable building block for Suzuki-Miyaura cross-coupling reactions. Several synthetic strategies can be envisioned for this transformation.

One common method involves a halogen-metal exchange followed by quenching with a borate (B1201080) ester. This would first require regioselective halogenation of the benzoic acid. An alternative, more direct route is the transition-metal-catalyzed C-H borylation. Iridium-catalyzed borylation, for example, can functionalize C-H bonds, although regioselectivity can be an issue with multiple potential reaction sites. nih.gov Photocatalytic methods for the direct decarboxylative borylation of aromatic carboxylic acids have also been developed, which could potentially convert this compound directly into (2,5-difluoro-3-methylphenyl)boronic acid pinacol ester. nih.gov

The synthesis of the related 3,5-difluoro-4-methylphenylboronic acid has been reported, proceeding from 1-bromo-3,5-difluorobenzene (B42898) via lithiation and reaction with triisopropyl borate, which suggests that similar pathways are viable for isomers like this compound derivatives. google.com

Derivatization Strategies for Enhanced Stability and Reactivity

The carboxylic acid group of this compound can be readily derivatized to modify the compound's physical properties, stability, and reactivity in subsequent synthetic steps.

Esterification : The conversion of the carboxylic acid to an ester is a common strategy to protect the acidic proton and to increase solubility in organic solvents. Standard esterification methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base, are applicable. More sophisticated methods, like using coupling reagents such as dicyclohexylcarbodiimide (DCC) with an alcohol, can also be employed under mild conditions. jocpr.com

Amide Formation : The formation of an amide bond is another crucial derivatization. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. nih.gov Alternatively, a wide array of peptide coupling reagents (e.g., HATU, HOBt) can be used to directly condense the carboxylic acid with an amine under mild conditions, which is particularly useful for preserving stereochemistry in chiral amines. nih.govdiva-portal.org

These derivatization strategies are not only for protection but can also be used to tune the electronic properties of the molecule, which can influence the regioselectivity and efficiency of subsequent reactions on the aromatic ring.

Table 3: Common Derivatization Reactions for Carboxylic Acids

| Derivative | Reagents | Typical Conditions |

| Methyl Ester | Methanol (MeOH), H₂SO₄ (cat.) | Reflux |

| Ethyl Ester | Dicyclohexylcarbodiimide (DCC), Ethanol (EtOH), DMAP (cat.) | Room Temperature |

| Amide | 1. SOCl₂ 2. Amine (R-NH₂) | 1. Reflux 2. Room Temperature |

| Amide (Coupling) | Amine (R-NH₂), HATU, DIPEA | Room Temperature, Anhydrous Solvent |

This table outlines standard, broadly applicable methods for the derivatization of carboxylic acids. jocpr.comnih.gov

Spectroscopic Characterization and Structural Elucidation of 2,5 Difluoro 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For 2,5-Difluoro-3-methylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

The aromatic region of the spectrum would likely display complex splitting patterns due to spin-spin coupling between the hydrogen and fluorine atoms on the benzene (B151609) ring. The methyl protons would appear as a singlet, as there are no adjacent protons to cause splitting. The integration of these signals would correspond to the number of protons in each environment.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet |

This table is predictive and based on general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. youtube.com For this compound, seven distinct signals are anticipated, corresponding to the seven carbon atoms in unique electronic environments. docbrown.info The chemical shifts are significantly affected by the attached functional groups and the fluorine atoms. docbrown.info

The carbon atom of the carboxylic acid group is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the fluorine and methyl substituents. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting in a proton-coupled ¹³C NMR spectrum due to C-F coupling. The methyl carbon will appear at the highest field (lowest ppm value).

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic C-F | 150 - 165 (doublet) |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| Methyl (CH₃) | 15 - 25 |

This table is predictive and based on general principles of NMR spectroscopy.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Systems

Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgaiinmr.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. wikipedia.orgbiophysics.org The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which helps in resolving signals from different fluorine environments. thermofisher.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two fluorine atoms at positions 2 and 5. The chemical shifts of these fluorine atoms will be influenced by their position relative to the methyl and carboxylic acid groups. Furthermore, coupling between the two fluorine atoms (¹⁹F-¹⁹F coupling) and coupling to nearby protons (¹H-¹⁹F coupling) will provide valuable structural information. wikipedia.org

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Fluorine at C-2 | -110 to -130 | Doublet of multiplets |

| Fluorine at C-5 | -115 to -135 | Doublet of multiplets |

This table is predictive and based on general principles of NMR spectroscopy. Chemical shifts are relative to a standard like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this compound, it would help to confirm the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful in confirming the positions of the methyl and carboxylic acid groups relative to the aromatic protons and fluorine atoms. For instance, correlations would be expected between the methyl protons and the carbons at positions 2, 3, and 4 of the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. libretexts.org The spectrum is a unique fingerprint of the molecule, arising from the vibrations of its chemical bonds. docbrown.info

The most prominent features in the IR spectrum include:

A very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. docbrown.info

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgdocbrown.info

Absorptions in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring. youtube.com

C-H stretching vibrations for the aromatic and methyl groups typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org

Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations.

| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Carbonyl C=O | 1680-1720 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-F | 1100-1300 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Methyl C-H | 2850-2960 | Stretching |

This table is based on established IR spectroscopy correlation charts. libretexts.org

Raman Spectroscopy

The Raman spectrum of 2,6-Difluoro-3-methylbenzoic acid was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The key vibrational modes observed would be associated with the carboxylic acid group, the aromatic ring, and the methyl and fluorine substituents.

Expected Raman Shifts for this compound (based on related compounds):

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=O stretch (Carboxylic acid) | 1650-1700 |

| Aromatic C=C stretch | 1580-1620 |

| C-F stretch | 1100-1300 |

| O-H bend (Carboxylic acid dimer) | ~920 |

| Ring breathing mode | 780-850 |

It is important to note that the precise positions of the Raman bands for this compound will differ slightly from its isomers due to the different substitution pattern on the benzene ring, which influences the molecular symmetry and vibrational coupling.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₆F₂O₂), the molecular weight is 172.13 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺) at m/z 172. The subsequent fragmentation would likely follow patterns characteristic of benzoic acids. libretexts.orgdocbrown.info Key fragmentation pathways include the loss of a hydroxyl radical (•OH, mass = 17) to form an acylium ion, and the loss of a carboxyl group (•COOH, mass = 45). libretexts.orgdocbrown.info

Predicted Major Fragment Ions for this compound:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [C₈H₆F₂O₂]⁺ | Molecular Ion (M⁺) |

| 155 | [C₈H₅F₂O]⁺ | M⁺ - •OH |

| 127 | [C₇H₅F₂]⁺ | M⁺ - •COOH |

| 99 | [C₆H₃F₂]⁺ | Further fragmentation |

While experimental mass spectral data for this compound is not available, theoretical predictions for the related isomer, 2,3-difluoro-5-methylbenzoic acid, suggest the formation of various adducts in mass spectrometric analysis. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* and n → π* transitions. researchgate.netrsc.org

The benzene ring and the carboxylic acid group constitute the principal chromophores in this molecule. The electronic transitions are influenced by the substituents on the benzene ring. The fluorine and methyl groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzoic acid. researchgate.net

Benzoic acid and its derivatives typically display two main absorption bands: a strong B-band (around 230 nm) and a weaker, broader C-band (around 270-280 nm). rsc.org The B-band is attributed to an intramolecular charge transfer, while the C-band is considered a shifted benzene band. rsc.org For this compound, the following electronic transitions are expected:

Expected Electronic Transitions and Absorption Maxima:

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Benzene ring, C=O | ~230-240 (B-band) |

| π → π | Benzene ring | ~270-280 (C-band) |

| n → π* | Carboxylic acid C=O | ~300-320 (weak) |

Specific experimental λmax values for this compound have not been reported in the reviewed literature. The exact positions of the absorption bands will be sensitive to the solvent polarity and pH. rsc.org

X-ray Diffraction Studies for Solid-State Structure Determination

While no specific crystallographic data for this compound has been found in the searched literature, studies on related fluorinated and methylated benzoic acids provide a basis for predicting its solid-state structure. For instance, the crystal structure of 3-fluoro-4-methylbenzoic acid has been determined, revealing a monoclinic crystal system with space group P2₁/c.

It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. This is a common structural motif for carboxylic acids. The fluorine and methyl substituents will influence the crystal packing and intermolecular interactions.

Anticipated Crystallographic Data (Hypothetical):

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |

| Key Interactions | O-H···O hydrogen bonding (dimer formation), C-H···F, C-H···O, and π-π stacking interactions |

A definitive crystal structure determination would require single-crystal X-ray diffraction analysis of a suitable crystal of this compound.

Computational Chemistry and Theoretical Modeling of 2,5 Difluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 2,5-Difluoro-3-methylbenzoic acid, these computational methods elucidate its structural, electronic, and reactive characteristics at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used method for calculating the optimized molecular geometry and electronic properties of chemical compounds. kczhly.commdpi.com DFT studies on similar aromatic carboxylic acids have demonstrated its efficacy in predicting molecular structure and properties.

For this compound, DFT calculations can determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecule's most stable conformation. Furthermore, DFT is employed to compute fundamental electronic properties such as total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's behavior and reactivity. kczhly.comarxiv.org

Basis Set and Functional Selection for Optimized Geometries

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. reddit.com Functionals in DFT are approximations for the exchange-correlation energy, a key component of the total energy. Common functionals include B3LYP, M06-2X, and ωB97X-D. chemrxiv.org

The basis set is a set of mathematical functions used to represent the electronic wavefunctions. gaussian.com Larger basis sets, such as those of the Pople type (e.g., 6-311++G(d,p)) or the Dunning correlation-consistent family (e.g., aug-cc-pVTZ), generally provide more accurate results but require greater computational resources. chemrxiv.orggaussian.com For organic molecules like this compound, a combination like the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and computational cost for geometry optimization and property prediction. nih.gov The selection of an appropriate basis set is crucial for obtaining reliable optimized geometries. chemrxiv.orggoogle.com For instance, double-zeta basis sets like def2-SVP can be suitable for initial geometry optimizations of organic molecules. google.com

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into its electronic behavior and potential reaction sites.

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap | Data not available |

Note: Specific energy values for this compound are not publicly available and would require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized picture of the electron density in a molecule, describing it in terms of lone pairs and bonds. NBO analysis is particularly useful for understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netresearchgate.net

For this compound, NBO analysis can reveal the nature of the intramolecular interactions, such as the delocalization of electron density from the oxygen lone pairs of the carboxylic acid group to the antibonding orbitals of the benzene (B151609) ring. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of these delocalizations. aimspress.com Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. scholaris.ca

For this compound, conformational analysis focuses on the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the rotation of the methyl group. By calculating the energy for a series of rotational angles, a potential energy surface can be constructed. rsc.org This surface reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.com This information is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Thermodynamic Acidity and Proton Transfer Studies

The thermodynamic acidity of a compound, quantified by its pKa value, is a fundamental property that influences its behavior in chemical and biological systems. Computational chemistry provides powerful tools to predict pKa through quantum mechanical calculations. These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using continuum solvation models.

Proton transfer is a critical step in many chemical reactions and biological processes. Theoretical studies in this area investigate the energy barriers and reaction pathways for the transfer of a proton from the carboxylic acid group to a proton acceptor. Such studies would elucidate the reactivity of this compound and its potential interactions with biological targets.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic parameters, which aids in the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These predictions are valuable for assigning experimental spectra and confirming the structure of a synthesized compound.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational calculations can predict these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data to identify characteristic functional groups and confirm the molecule's identity.

A review of available data indicates a lack of published computational studies specifically predicting the NMR chemical shifts or vibrational frequencies for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a particular activity, QSAR models can be used to predict the activity of new, untested compounds.

The development of a QSAR model involving this compound would require a dataset of structurally related compounds with measured biological activity. Such a study would be instrumental in designing new molecules with optimized properties for a specific therapeutic target. However, no QSAR studies specifically featuring this compound are present in the current body of scientific literature.

In Silico ADMET Predictions and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery. Various computational models and software are used to predict the pharmacokinetic and toxicological properties of a drug candidate at an early stage, reducing the time and cost of development.

Key ADMET parameters that can be predicted computationally include:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of metabolic stability and identification of potential metabolites.

Excretion: Prediction of renal clearance and other excretion pathways.

Toxicity: Prediction of various toxicities, including mutagenicity, carcinogenicity, and cardiotoxicity.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Polyfluorinated Aromatic Systems

2,5-Difluoro-3-methylbenzoic acid serves as a crucial building block in the construction of complex polyfluorinated aromatic systems. These systems are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms and a methyl group on the benzoic acid scaffold provides a unique combination of steric and electronic properties that can be exploited in multi-step synthetic sequences.

Fluorinated benzoic acid derivatives are widely recognized for their utility as intermediates in the synthesis of biologically active molecules. For instance, compounds with similar substitution patterns, such as 5-Fluoro-2-methylbenzoic acid, are employed in the preparation of HIV-1 integrase inhibitors and other therapeutic agents. ossila.com The difluoro-substitution pattern of this compound offers additional opportunities to fine-tune the physicochemical properties of the target molecules. The synthetic utility of related compounds is highlighted in the preparation of complex heterocyclic structures. For example, 2,3-Difluoro-4-methylbenzoic acid is an intermediate in the synthesis of sulfur-containing heterocyclic compounds used in novel anti-influenza drugs. cookechem.com These examples underscore the potential of this compound to be a key component in the synthesis of a new generation of complex aromatic compounds with tailored properties.

The general synthetic approach often involves the conversion of the carboxylic acid group into other functionalities, such as amides, esters, or ketones, which can then participate in a variety of coupling reactions to build more elaborate molecular architectures. The fluorine atoms not only influence the reactivity of the aromatic ring but also enhance the metabolic stability and lipophilicity of the final products, which are critical parameters in drug design.

Precursor for Advanced Organic Electronic Materials

The field of organic electronics is rapidly advancing, with a continuous demand for new materials with tailored electronic properties. Fluorinated organic compounds have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of fluorine atoms into conjugated organic materials can significantly impact their electronic structure and solid-state organization. rsc.org

Specifically, the strong electron-withdrawing nature of fluorine atoms leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org Consequently, this compound represents a valuable precursor for the synthesis of such advanced organic electronic materials.

While direct reports on the use of this compound in this specific application are not abundant, the principles are well-established. The carboxylic acid functionality can be readily converted into various linking groups to incorporate the difluoro-methyl-phenyl moiety into larger conjugated systems, such as poly(phenylenevinylene)s, poly(phenyleneethynylene)s, and other polymers or small molecules designed for electronic applications. rsc.org The strategic placement of fluorine atoms can also influence the intermolecular interactions, such as C-H···F hydrogen bonds, which can promote favorable π-stacking arrangements in the solid state, thereby enhancing charge carrier mobility. rsc.org

Role as a Directing Group in Regioselective Functionalization

Regioselective C-H functionalization is a powerful tool in organic synthesis that allows for the direct modification of specific C-H bonds in a molecule, minimizing the need for pre-functionalized starting materials. The substituents on an aromatic ring can play a crucial role in directing the regioselectivity of these reactions. In this compound, both the carboxylic acid group and the fluorine atoms can act as directing groups.

The carboxylic acid group is a well-known directing group that can chelate to a metal catalyst, directing functionalization to the ortho C-H bonds. This has been demonstrated in numerous systems where benzoic acids are used to achieve ortho-arylation, -alkenylation, or -amidation. While specific examples with this compound are not extensively documented, the underlying principle is broadly applicable. nih.gov

The fluorine atoms can also influence the regioselectivity of C-H functionalization reactions. In some cases, fluorine can act as a directing group through coordination with the catalyst or by influencing the acidity of adjacent C-H bonds. The interplay between the directing effects of the carboxylic acid group and the two fluorine atoms in this compound can lead to complex and potentially unique regiochemical outcomes. For instance, in related indole (B1671886) systems, the functionalization of the benzo ring is a significant challenge, and the use of directing groups is crucial to control the position of the incoming substituent. nih.govnih.gov The principles derived from these studies can be extrapolated to predict the behavior of this compound in similar transformations.

Synthesis of Radiolabeled Probes for Research Applications

Radiolabeled molecules are indispensable tools in biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). The development of novel radiotracers often relies on the availability of suitable precursors that can be efficiently labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F).

Fluorinated benzoic acid derivatives are attractive precursors for the synthesis of ¹⁸F-labeled radioprobes. google.com.na The presence of a stable fluorine atom in the molecule allows for isotopic exchange or nucleophilic substitution reactions to introduce ¹⁸F. This compound, with its inherent fluorine atoms, presents a potential scaffold for the development of new PET imaging agents.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold Design and Optimization in Drug Development

The term "scaffold" in drug discovery refers to the core chemical structure of a molecule that is decorated with various functional groups to create a library of compounds with diverse biological activities. While benzoic acid and its derivatives are common structural motifs in a wide range of pharmaceuticals, there is a lack of specific, publicly available research that details the use of 2,5-Difluoro-3-methylbenzoic acid as a distinct scaffold for drug design and optimization. The search of scientific databases and literature did not yield studies that have systematically utilized this particular fluorinated benzoic acid as a foundational structure for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR investigations have been crucial in optimizing their potency and selectivity as inhibitors of specific protein targets.

A notable example involves the structure-based design of 2,5-substituted benzoic acids as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov Researchers initiated their design based on SAR data from a previous series of inhibitors with a different core scaffold (difuryl-triazine). nih.gov This earlier work highlighted two critical findings for binding to the Mcl-1 protein: the necessity of a hydrogen bond with the residue Arginine 263 (Arg263) and the benefits of a flexible linker. nih.gov

To enhance the key hydrogen bond interaction, the scaffold was redesigned as a 2,5-substituted benzoic acid. The carboxylic acid group was strategically positioned to replace a furan (B31954) ring from the previous series, aiming to form a stronger and more conserved hydrogen bond with the critical arginine residue in the target proteins. nih.gov The substituents at the 2- and 5-positions were then selected based on prior SAR data and structural information from other known inhibitors. nih.gov This rational design approach, rooted in SAR, demonstrates the utility of the 2,5-disubstituted benzoic acid core as a foundational structure for developing potent protein inhibitors.

| Original Scaffold Feature | SAR Finding | Redesigned Scaffold Feature (2,5-Substituted Benzoic Acid) | Intended Improvement |

|---|---|---|---|

| Furan Ring | Forms a conserved hydrogen bond with Arg263 in Mcl-1. nih.gov | Carboxyl Group | Preserve and increase the strength of the essential hydrogen bond with the target's arginine residue. nih.gov |

| Amide Linker | Substitution with a flexible carbon linker was beneficial. nih.gov | Flexible Substituents at 2- and 5-positions | Inspired by SAR from previous analogues to optimize interactions within the binding pockets of Mcl-1 and Bfl-1. nih.gov |

Prodrug Design and Bioconjugation Strategies